molecular formula C9H17N3O B14872648 1-methyl-3-(pyrrolidin-3-yl)tetrahydropyrimidin-2(1H)-one

1-methyl-3-(pyrrolidin-3-yl)tetrahydropyrimidin-2(1H)-one

Cat. No.: B14872648
M. Wt: 183.25 g/mol
InChI Key: PHAJPZFFTUTAAX-UHFFFAOYSA-N
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Description

1-methyl-3-(pyrrolidin-3-yl)tetrahydropyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring fused with a pyrrolidine ring. This compound is of interest due to its potential pharmacological activities and its structural uniqueness, which makes it a valuable target for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(pyrrolidin-3-yl)tetrahydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a pyrrolidine derivative in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Dimethylformamide or dichloromethane

    Catalyst: Lewis acids such as zinc chloride or aluminum chloride

    Temperature: Typically between 50°C to 100°C

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(pyrrolidin-3-yl)tetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-methyl-3-(pyrrolidin-3-yl)tetrahydropyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and fibrosis.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-3-(pyrrolidin-3-yl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-2-yl)pyrimidine derivatives
  • 3-(ethoxycarbonyl)pyridine 1-oxide
  • ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate

Uniqueness

1-methyl-3-(pyrrolidin-3-yl)tetrahydropyrimidin-2(1H)-one is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit enhanced biological activity and selectivity, making it a promising candidate for further research and development.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

1-methyl-3-pyrrolidin-3-yl-1,3-diazinan-2-one

InChI

InChI=1S/C9H17N3O/c1-11-5-2-6-12(9(11)13)8-3-4-10-7-8/h8,10H,2-7H2,1H3

InChI Key

PHAJPZFFTUTAAX-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(C1=O)C2CCNC2

Origin of Product

United States

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